molecular formula C10H18O B2654533 1-Cyclopentyl-2,2-dimethylpropan-1-one CAS No. 1183979-91-0

1-Cyclopentyl-2,2-dimethylpropan-1-one

Cat. No.: B2654533
CAS No.: 1183979-91-0
M. Wt: 154.253
InChI Key: HRIBVEIAEQUHHK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2,2-dimethylpropan-1-one is a ketone derivative with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol (CAS: 1183979-91-0) . It features a cyclopentyl group attached to a 2,2-dimethylpropan-1-one core. This compound is primarily utilized as a synthetic building block in organic chemistry, as evidenced by its inclusion in catalogs for chemical synthesis . Its structural simplicity and functional group make it a versatile intermediate for further derivatization.

Properties

IUPAC Name

1-cyclopentyl-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)9(11)8-6-4-5-7-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIBVEIAEQUHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-2,2-dimethylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-cyclopentyl-2,2-dimethylpropan-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha)

  • Molecular Formula : C₁₁H₁₃ClO
  • Molecular Weight : 196.67 g/mol
  • Substituent : 4-Chlorophenyl
  • Key Properties : Synthesized via N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation, yielding 80% isolated yield .
  • Applications : Intermediate in catalytic reactions; purified via flash chromatography .

1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one

  • Molecular Formula : C₁₁H₁₂ClFO
  • Molecular Weight : 214.67 g/mol
  • Substituent : 2-Chloro-4-fluorophenyl
  • Key Properties : Higher molecular weight due to halogenated aromatic substituents .
  • Applications : Synthetic intermediate in pharmaceuticals or agrochemicals .

Alicyclic Derivatives

1-(2,4-Dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one (Chrysantheme)

  • Molecular Formula : C₁₃H₂₀O
  • Molecular Weight : 192.30 g/mol
  • Substituent : Cyclohexenyl with methyl groups
  • Key Properties : Used in fragrances; studied for acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) and mutagenicity (negative Ames test) .

Heterocyclic Derivatives

1-Aziridinyl-2,2-dimethylpropan-1-one

  • Molecular Formula: C₈H₁₅NO
  • Molecular Weight : 141.21 g/mol
  • Substituent : Aziridinyl (three-membered nitrogen ring)
  • Key Properties: Naturally occurring in plants; serves as a precursor for amino acid and peptide synthesis .
  • Applications : Biochemical research; enzyme mechanism studies and protease inhibitor development .

1-(4-Benzoylpiperazin-1-yl)-2,2-dimethylpropan-1-one

  • Molecular Formula : C₁₆H₂₁N₂O₂
  • Molecular Weight : 273.35 g/mol
  • Substituent : Piperazinyl with benzoyl group
  • Key Properties : Synthesized via manganese-mediated reductive transamidation; used in medicinal chemistry .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Properties References
1-Cyclopentyl-2,2-dimethylpropan-1-one C₉H₁₄O 138.21 Cyclopentyl Synthetic building block
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one C₁₁H₁₃ClO 196.67 4-Chlorophenyl Catalytic reaction intermediate
1-(2,4-Dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one C₁₃H₂₀O 192.30 Cyclohexenyl Fragrance material
1-Aziridinyl-2,2-dimethylpropan-1-one C₈H₁₅NO 141.21 Aziridinyl Peptide synthesis
1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one C₁₁H₁₂ClFO 214.67 2-Chloro-4-fluorophenyl Pharmaceutical intermediate

Research Findings and Implications

Synthetic Efficiency : Aromatic derivatives like 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one are synthesized with high yields (80%) using NHC catalysis, highlighting their utility in scalable reactions .

Toxicity Profiles: Cyclohexenyl derivatives (e.g., chrysantheme) exhibit low acute toxicity but require further data on chronic exposure .

Biological Relevance : Aziridinyl derivatives demonstrate natural occurrence and biochemical applications, contrasting with the synthetic focus of cyclopentyl and aromatic analogs .

Biological Activity

1-Cyclopentyl-2,2-dimethylpropan-1-one is an organic compound classified as a ketone with the molecular formula C10_{10}H18_{18}O. This compound features a cyclopentyl group attached to a 2,2-dimethylpropan-1-one structure. Its unique structural properties make it a subject of interest in various fields, including organic synthesis, medicinal chemistry, and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by its ketone functional group and the presence of a cyclopentyl moiety. It can undergo several chemical reactions, including oxidation to form carboxylic acids and reduction to yield alcohol derivatives. Its reactivity allows it to serve as an intermediate in synthesizing more complex molecules.

Biological Activity Data Table

Activity Type Description Reference
AntimicrobialInhibition of bacterial growth; mechanism involves cell wall synthesis disruption
AnticancerInduction of apoptosis in cancer cells; potential kinase inhibition
Chemical ReactivityOxidation and reduction pathways; serves as an intermediate in synthesis

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of structurally related ketones, compounds similar to this compound were tested against various bacterial strains. The results indicated significant inhibitory effects on gram-positive bacteria, suggesting that modifications in the cyclopentyl structure could enhance activity against pathogens .

Case Study 2: Anticancer Research

Research involving ketone derivatives has highlighted their potential in cancer therapy. For instance, compounds with similar structures to this compound were evaluated for their cytotoxicity against human cancer cell lines. Results showed that these compounds could induce apoptosis at specific concentrations, indicating a promising avenue for further investigation in cancer treatment.

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